Speract

Description

Properties

IUPAC Name |

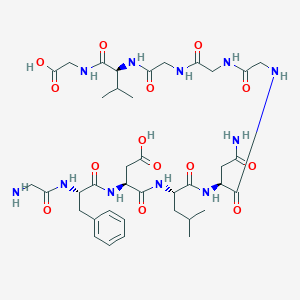

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)/t22-,23-,24-,25-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURUARRJQOZSIF-DXIBHZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76901-59-2 | |

| Record name | Speract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076901592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Speract Peptide: Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speract is a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus. It belongs to a class of sperm-activating peptides (SAPs) that play a crucial role in fertilization by modulating sperm motility and guiding them toward the egg. This technical guide provides a comprehensive overview of the this compound peptide, including its structure, amino acid sequence, and the intricate signaling cascade it initiates upon binding to its receptor on the sperm flagellum. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of fertilization and the potential of peptide-based signaling molecules.

This compound Peptide: Structure and Amino Acid Sequence

This compound is a linear decapeptide with the following amino acid sequence:

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly

Its molecular formula is C₃₈H₅₇N₁₁O₁₄, and it has a molecular weight of approximately 891.9 g/mol . The sequence is characterized by a high content of glycine residues, which provides conformational flexibility.

The this compound Receptor and Binding Affinity

This compound binds to a specific receptor located on the plasma membrane of the sea urchin sperm flagellum. This receptor is a 77 kDa protein that functions as a membrane-bound guanylyl cyclase (GC)[1]. The binding of this compound to its receptor is a critical first step in initiating the signaling cascade that leads to changes in sperm behavior.

Quantitative data on the binding of this compound to its receptor and its physiological effects are summarized in the table below.

| Parameter | Value | Species | Reference |

| Receptor Binding | |||

| Association Rate Constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | S. purpuratus | [2] |

| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | [2] |

| Dissociation Constant (K_d) (calculated) | ~5.4 pM | S. purpuratus | |

| IC₅₀ (Competition Binding) | ~20 nM | S. purpuratus | [3][4] |

| Physiological Response | |||

| EC₅₀ (Sperm Respiration) | ~50 pM | S. purpuratus | |

| Intracellular Signaling | |||

| Resting [Ca²⁺]i | 364 ± 36 nM | S. purpuratus | |

| This compound-induced Peak [Ca²⁺]i (100 nM this compound) | 1,176 ± 112 nM | S. purpuratus | |

| Membrane Potential (Quiescent Sperm) | ~ -60 mV | S. purpuratus | |

| Membrane Potential (Respiring Sperm) | ~ -30 mV | S. purpuratus |

The this compound Signaling Pathway

The binding of this compound to its receptor triggers a well-defined signaling cascade within the sperm flagellum, leading to changes in ion concentrations and ultimately altering the sperm's swimming pattern. The key steps in this pathway are outlined below and illustrated in the accompanying diagrams.

-

Guanylyl Cyclase Activation and cGMP Production: Upon this compound binding, the guanylyl cyclase domain of the receptor is activated, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP). This results in a rapid and transient increase in intracellular cGMP concentration.

-

Potassium Channel Activation and Membrane Hyperpolarization: The elevated cGMP levels directly activate cGMP-gated K⁺ channels in the sperm flagellar membrane. The opening of these channels leads to an efflux of K⁺ ions, causing a hyperpolarization of the sperm membrane potential (the membrane potential becomes more negative).

-

Activation of Na⁺/H⁺ Exchanger and Intracellular pH Increase: The membrane hyperpolarization activates a Na⁺/H⁺ exchanger (NHE), which pumps H⁺ ions out of the cell in exchange for Na⁺ ions. This leads to an increase in intracellular pH (pHi), making the cytoplasm more alkaline.

-

Calcium Channel Modulation and Intracellular Ca²⁺ Oscillations: The changes in membrane potential and intracellular pH modulate the activity of various ion channels, including voltage-gated Ca²⁺ channels. This results in a complex pattern of intracellular Ca²⁺ changes, often characterized by an initial decrease followed by a sustained increase and oscillations in Ca²⁺ concentration within the flagellum. These Ca²⁺ oscillations are thought to be crucial for regulating the flagellar beat and causing the sperm to turn.

Signaling Pathway Diagram

Caption: The this compound signaling cascade in sea urchin sperm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound peptide and its effects on sperm physiology.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for synthesizing the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (Gly, Phe, Asp(OtBu), Leu, Asn(Trt), Val)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Glycine):

-

Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Val, Gly, Gly, Gly, Asn(Trt), Leu, Asp(OtBu), Phe, Gly).

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification and Verification:

-

Purify the crude peptide by reverse-phase HPLC.

-

Verify the mass of the purified peptide using mass spectrometry.

-

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: Workflow for the solid-phase synthesis of the this compound peptide.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the measurement of intracellular calcium concentration in sea urchin sperm using the fluorescent indicator Fluo-4 AM.

Materials:

-

Sea urchin sperm

-

Artificial seawater (ASW)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound peptide solution

-

Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm)

-

Image analysis software

Procedure:

-

Sperm Collection and Preparation: Collect "dry" sperm from male sea urchins by injection of 0.5 M KCl. Keep the sperm on ice.

-

Dye Loading:

-

Dilute the dry sperm 1:100 in ASW.

-

Prepare a loading solution of 10 µM Fluo-4 AM and 0.02% Pluronic F-127 in ASW.

-

Incubate the sperm suspension with the loading solution for 30-60 minutes at 16°C in the dark.

-

-

Washing: Pellet the loaded sperm by gentle centrifugation (e.g., 500 x g for 5 minutes) and resuspend in fresh ASW to remove extracellular dye.

-

Imaging:

-

Immobilize the sperm on a poly-L-lysine coated coverslip.

-

Place the coverslip in a perfusion chamber on the microscope stage.

-

Acquire baseline fluorescence images.

-

-

Stimulation and Recording: Perfuse the chamber with a solution of this compound in ASW at the desired concentration. Record the changes in fluorescence intensity over time.

-

Data Analysis: Analyze the fluorescence intensity changes in individual sperm or regions of interest using image analysis software. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Measurement of Intracellular pH (pHi)

This protocol describes the ratiometric measurement of intracellular pH in sea urchin sperm using the fluorescent indicator BCECF-AM.

Materials:

-

Sea urchin sperm

-

Artificial seawater (ASW)

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Nigericin

-

High K⁺ calibration buffers of known pH

-

Fluorescence imaging system capable of dual-excitation ratiometry (e.g., excitation at 490 nm and 440 nm, emission at 535 nm)

Procedure:

-

Sperm Preparation and Dye Loading:

-

Collect and dilute sperm as described for [Ca²⁺]i measurement.

-

Load sperm with 1-5 µM BCECF-AM for 30-60 minutes at 16°C in the dark.

-

-

Washing: Wash the sperm to remove extracellular dye.

-

Baseline Measurement: Immobilize the sperm and acquire baseline fluorescence ratio images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-insensitive).

-

Stimulation: Perfuse with this compound solution and record the changes in the fluorescence ratio over time.

-

Calibration:

-

At the end of the experiment, perfuse the sperm with high K⁺ calibration buffers containing nigericin (a H⁺/K⁺ ionophore) to equilibrate intracellular and extracellular pH.

-

Record the fluorescence ratios at several known external pH values to generate a calibration curve.

-

-

Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Measurement of Membrane Potential

This protocol describes the use of the potentiometric dye DiSC₃(5) to measure changes in sperm membrane potential.

Materials:

-

Sea urchin sperm

-

Artificial seawater (ASW)

-

DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

-

Valinomycin (a K⁺ ionophore)

-

ASW with varying K⁺ concentrations for calibration

-

Fluorometer or fluorescence microscope

Procedure:

-

Sperm Preparation: Collect and dilute sperm in ASW.

-

Dye Loading: Add DiSC₃(5) to the sperm suspension (final concentration ~1 µM) and incubate for 5-10 minutes to allow the dye to equilibrate across the plasma membrane.

-

Baseline Measurement: Measure the baseline fluorescence. The fluorescence of DiSC₃(5) is quenched upon accumulation in hyperpolarized cells.

-

Stimulation: Add this compound to the sperm suspension and record the change in fluorescence. A hyperpolarization will lead to further dye uptake and a decrease in fluorescence, while a depolarization will cause dye release and an increase in fluorescence.

-

Calibration (Optional): To estimate the absolute membrane potential, a calibration curve can be generated by treating the sperm with valinomycin in ASW containing different known concentrations of K⁺. This allows for the correlation of fluorescence intensity with the calculated Nernst potential for K⁺.

Sea Urchin Sperm Chemotaxis Assay

This protocol describes a microfluidic-based assay to observe and quantify the chemotactic response of sea urchin sperm to a gradient of this compound.

Materials:

-

Microfluidic device with a gradient generator

-

Sea urchin sperm

-

Artificial seawater (ASW)

-

This compound solution

-

Microscope with video recording capabilities

-

Sperm tracking software

Procedure:

-

Device Preparation: Prime the microfluidic device with ASW.

-

Gradient Formation: Introduce ASW into one inlet of the gradient generator and ASW containing this compound into the other inlet to establish a stable concentration gradient of this compound within the observation chamber.

-

Sperm Introduction: Introduce a dilute suspension of motile sea urchin sperm into a separate inlet that leads to the observation chamber.

-

Video Recording: Record the swimming behavior of the sperm within the this compound gradient using video microscopy.

-

Data Analysis:

-

Use sperm tracking software to analyze the recorded videos and obtain the swimming trajectories of individual sperm.

-

Quantify the chemotactic response by calculating parameters such as the chemotactic index (the displacement of sperm towards the higher concentration of this compound) and changes in turning frequency and swimming speed.

-

Experimental Workflow: Microfluidic Chemotaxis Assay

Caption: Workflow for a microfluidic-based sea urchin sperm chemotaxis assay.

Conclusion

This compound is a key signaling molecule in the process of sea urchin fertilization. Its well-defined structure and the detailed understanding of its signaling pathway make it an excellent model system for studying peptide-mediated cell-cell communication. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in reproductive biology, cell signaling, and drug development. Further investigation into the this compound signaling network will undoubtedly provide deeper insights into the complex molecular events that govern fertilization.

References

- 1. rep.bioscientifica.com [rep.bioscientifica.com]

- 2. This compound-receptor interaction and the modulation of ion transport in Strongylocentrotus purpuratus sea urchin sperm | Zygote | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Speract on Sperm Flagella: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the molecular mechanisms through which the sperm-activating peptide (SAP) Speract modulates sperm flagellar activity. This compound, a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a key signaling molecule that initiates a cascade of events crucial for successful fertilization[1][2]. The entire signaling apparatus, from receptor to ion channels, is localized on the sperm flagellum, the cell's motile engine[3][4]. Understanding this pathway offers critical insights into the fundamental biology of reproduction and potential targets for novel therapeutic interventions.

The this compound Signaling Cascade

The binding of this compound to its receptor on the sperm flagellum initiates a well-defined, rapid, and transient signaling cascade. This pathway translates an external chemical cue into a precise biophysical response—a change in flagellar beat pattern—through the coordinated action of second messengers and ion channels.

-

Receptor Binding and Guanylate Cyclase Activation : The process begins when this compound binds to its specific 77 kDa receptor protein located on the flagellar plasma membrane. This receptor is tightly coupled to a membrane-bound guanylate cyclase (GC). Upon this compound binding, the associated GC is activated, leading to a dramatic (up to 25-fold) and rapid increase in its enzymatic activity.

-

Cyclic GMP (cGMP) Synthesis : The activated GC catalyzes the conversion of Guanosine Triphosphate (GTP) into the second messenger cyclic Guanosine Monophosphate (cGMP). This results in a fast, transient elevation of intracellular cGMP concentration within the sperm flagellum.

-

Potassium Channel Activation and Membrane Hyperpolarization : The surge in cGMP directly gates and opens cGMP-dependent potassium (K+) channels. A recently identified channel, tetraKCNG, is believed to be the K+ selective channel responsible for this step. The subsequent efflux of K+ ions down their electrochemical gradient causes a transient hyperpolarization of the sperm's plasma membrane potential.

-

Intracellular pH (pHi) and Cyclic AMP (cAMP) Increase : The membrane hyperpolarization triggers two critical downstream events:

-

Activation of a Na+/H+ exchanger (NHE), which expels protons from the cell, leading to intracellular alkalinization (an increase in pHi).

-

The pHi increase is both necessary and sufficient to activate a membrane-bound adenylyl cyclase (AC), which in turn synthesizes cyclic Adenosine Monophosphate (cAMP).

-

-

Calcium (Ca2+) Influx and Oscillations : The ultimate output of the this compound pathway is a complex and precisely regulated change in intracellular calcium concentration ([Ca2+]i), which is the primary regulator of the flagellar waveform. The hyperpolarization event removes the inactivation from voltage-gated Ca2+ channels (CaV). Subsequent membrane depolarization, partly driven by hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels, allows these primed CaV channels to open, facilitating Ca2+ influx from the extracellular environment. The increase in cAMP may also directly stimulate Ca2+ channels. This influx does not result in a simple, sustained increase in [Ca2+]i. Instead, it manifests as periodic, transient Ca2+ spikes or oscillations that originate in the flagellum.

-

Modulation of Flagellar Beat : Each intracellular Ca2+ fluctuation directly induces a transient increase in the asymmetry of the flagellar beat. This change in waveform causes the sperm to execute a turn, altering its swimming trajectory. The sequence of turns interspersed with periods of straighter swimming is a fundamental component of the chemotactic response observed in other species. While this compound induces these motility changes, it is not considered a direct chemoattractant for S. purpuratus sperm.

Signaling Pathway Visualization

The following diagram illustrates the sequence of events in the this compound signaling cascade.

Caption: The this compound signaling cascade from receptor binding to flagellar response.

Quantitative Data Summary

The physiological responses triggered by this compound have been quantified in various studies. The tables below summarize key parameters related to receptor interaction and the resulting intracellular changes.

Table 1: this compound Receptor Binding and Biological Activity

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Receptor Molecular Weight | 77 kDa | S. purpuratus | |

| Binding Affinity (IC50) | ~20 nM | S. purpuratus | |

| Respiration Stimulation (EC50) | ~50 pM | S. purpuratus | |

| Association Rate Constant (k_on) | 2.4 x 10^7 M⁻¹s⁻¹ | S. purpuratus |

| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | |

Table 2: this compound-Induced Intracellular Changes

| Parameter | Condition | Value | Species | Reference |

|---|---|---|---|---|

| Intracellular Ca2+ ([Ca2+]i) | Resting | 364 ± 36 nM | S. purpuratus | |

| Intracellular Ca2+ ([Ca2+]i) | 100 nM this compound | 1,176 ± 112 nM | S. purpuratus | |

| Time Delay for pHi Increase | 200 nM this compound | 69 ms | S. purpuratus | |

| Time Delay for [Ca2+]i Increase | 200 nM this compound | 190 ms | S. purpuratus |

| Receptor Affinity Change | 200 nM this compound | ~129 ms | S. purpuratus | |

Key Experimental Protocols

The elucidation of the this compound signaling pathway has been made possible by a range of sophisticated experimental techniques. Detailed below are the methodologies for key assays.

Stopped-Flow Fluorometry for Rapid Kinetics

This technique is used to measure the rapid kinetics of this compound-induced changes in ion concentrations ([Ca2+]i, pHi) across a large population of sperm with millisecond temporal resolution.

-

Principle : Two syringes, one containing a suspension of sperm loaded with an ion-sensitive fluorescent dye (e.g., Fluo-3 for Ca2+, BCECF for pH) and the other containing this compound solution, are rapidly and simultaneously driven by high pressure. The solutions are mixed instantaneously in a small observation cuvette, and the resulting change in fluorescence is recorded over time by a photomultiplier tube.

-

Protocol Outline :

-

Sperm & Dye Loading : Collect sperm and load with a specific ion-sensitive fluorescent indicator dye.

-

Instrument Setup : Load the sperm suspension into one syringe of the stopped-flow apparatus and the this compound solution (at 2x the final desired concentration) into the other.

-

Rapid Mixing : Trigger the instrument to rapidly inject and mix the two solutions into the measurement cuvette.

-

Data Acquisition : Record the fluorescence emission at the appropriate wavelength. The change in fluorescence intensity over the first few hundred milliseconds post-mixing reflects the kinetics of the ion concentration change.

-

Analysis : The time delay between mixing and the onset of the fluorescence signal provides a precise measurement of the kinetics of the signaling cascade.

-

Single-Sperm Calcium Imaging

This method allows for the direct visualization of the spatiotemporal dynamics of [Ca2+]i changes, particularly the characteristic oscillations, within a single sperm cell.

-

Principle : Sperm are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2) and immobilized on a microscope slide. A fluorescence microscope equipped with a sensitive digital camera captures images at high frequency before and after the addition of this compound.

-

Protocol Outline :

-

Sperm Immobilization : Adhere dye-loaded sperm to a poly-L-lysine coated coverslip to prevent movement while maintaining viability.

-

Microscopy : Place the coverslip on the stage of an inverted fluorescence microscope.

-

Baseline Recording : Record baseline fluorescence from the sperm head and flagellum for a set period.

-

Stimulation : Perfuse the chamber with a solution containing this compound.

-

Image Acquisition : Capture a time-lapse series of fluorescent images. The analysis of fluorescence intensity changes in different regions of the sperm (head vs. tail) over time reveals the origin, propagation, and frequency of Ca2+ oscillations.

-

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the definitive method for directly studying the activity of ion channels in the sperm plasma membrane and is crucial for characterizing the currents underlying the changes in membrane potential.

-

Principle : A glass micropipette with a very fine tip is brought into contact with the sperm's cytoplasmic droplet (a region behind the head). A high-resistance "gigaohm" seal is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured, allowing electrical access to the entire cell (whole-cell configuration). The experimenter can then control the membrane voltage and record the resulting ion currents.

-

Protocol Outline :

-

Pipette Preparation : Fabricate borosilicate glass micropipettes with a resistance of 10–18 MΩ and fill them with a solution mimicking the intracellular ionic composition.

-

Seal Formation : Under a microscope, carefully guide the pipette to the cytoplasmic droplet of a single spermatozoon. Gentle suction is applied to form a gigaohm seal.

-

Whole-Cell Access : Apply further suction and brief voltage pulses to rupture the membrane patch, achieving the whole-cell configuration.

-

Current/Voltage Recording : Using a patch-clamp amplifier, apply command voltages and record the resulting ionic currents flowing across the sperm membrane. The effect of cGMP or other signaling molecules can be tested by including them in the pipette solution or applying them externally.

-

Experimental Workflow Visualization

The diagram below outlines a typical workflow for a stopped-flow fluorometry experiment.

Caption: A simplified workflow for a stopped-flow fluorometry experiment.

References

- 1. Activation of motility and chemotaxis in the spermatozoa: From invertebrates to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of sperm respiration rates by this compound and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Speract signaling pathway in Strongylocentrotus purpuratus

An In-depth Technical Guide to the Speract Signaling Pathway in Strongylocentrotus purpuratus

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between sperm and egg is a fundamental process in sexual reproduction. In the sea urchin Strongylocentrotus purpuratus, this process is initiated by chemoattractant molecules released from the egg's outer layer. This compound, a decapeptide, is a key sperm-activating peptide that triggers a sophisticated signaling cascade within the sperm, leading to critical physiological changes necessary for fertilization. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing the molecular components, the sequence of events, and the resulting physiological responses. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this crucial biological pathway.

Introduction

Fertilization in marine invertebrates like the sea urchin Strongylocentrotus purpuratus occurs externally in the vast expanse of the ocean. To overcome the challenge of gamete dilution, the egg releases chemoattractant peptides that guide sperm towards it. This compound (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) is a primary sperm-activating peptide isolated from the egg jelly of S. purpuratus.[1] Upon binding to its receptor on the sperm flagellum, this compound initiates a signaling cascade that results in dramatic changes in sperm motility, respiration, and ion fluxes, ultimately increasing the probability of successful fertilization.[2][3] Understanding this pathway is not only crucial for reproductive biology but also offers insights into conserved signaling mechanisms that may be relevant to drug development, particularly in targeting ion channels and cyclic nucleotide-mediated pathways.

The this compound Signaling Pathway: A Step-by-Step Cascade

The this compound signaling pathway is a rapid and transient cascade of events localized primarily to the sperm flagellum. The key steps are outlined below and illustrated in the accompanying diagrams.

2.1. Receptor Binding and Guanylyl Cyclase Activation

The signaling cascade is initiated by the binding of this compound to its specific receptor on the sperm plasma membrane.[4] In S. purpuratus, the this compound receptor is a 77 kDa protein that is not itself a guanylyl cyclase but is tightly coupled to one.[5] This interaction allosterically activates the membrane-bound guanylyl cyclase (GC).

2.2. cGMP Synthesis and K+ Channel Activation

The activation of GC leads to a rapid and transient increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a direct ligand for a cGMP-dependent K+ channel (CNGK). The binding of cGMP opens this channel, leading to an efflux of K+ ions down their electrochemical gradient.

2.3. Membrane Potential Hyperpolarization

The efflux of K+ ions results in a transient hyperpolarization of the sperm plasma membrane, making the intracellular environment more negatively charged. The resting membrane potential of sea urchin sperm is approximately -30 to -60 mV, and this compound can induce a significant negative shift.

2.4. Downstream Effects of Hyperpolarization

The change in membrane potential is a critical event that triggers multiple downstream signaling pathways:

-

Activation of Na+/H+ Exchanger (NHE): The hyperpolarization activates a voltage-sensitive Na+/H+ exchanger, which pumps protons (H+) out of the cell in exchange for sodium ions (Na+). This leads to an increase in intracellular pH (alkalinization).

-

Activation of Adenylyl Cyclase (AC): The hyperpolarization also stimulates a membrane-bound adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ca2+ Channels: The initial hyperpolarization, followed by subsequent depolarization events, is thought to regulate the opening of voltage-gated Ca2+ channels, leading to transient increases in intracellular Ca2+ concentration.

2.5. Physiological Responses

The culmination of this signaling cascade is a series of physiological changes in the sperm that are essential for fertilization:

-

Increased Motility: The changes in intracellular pH and Ca2+ concentration modulate the flagellar waveform, leading to an increase in sperm motility and chemotactic turning behavior.

-

Stimulated Respiration: The increase in intracellular pH also stimulates mitochondrial respiration, providing the necessary energy for enhanced motility.

-

Calcium Oscillations: this compound induces periodic oscillations in intracellular Ca2+ concentration in the sperm tail, which are correlated with changes in the flagellar beat and swimming path.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling pathway.

Table 1: Ligand-Receptor Interactions and Second Messenger Dynamics

| Parameter | Value | Species | Reference |

| This compound EC50 | ~0.2 nM | S. purpuratus | |

| Saturating this compound Concentration | ~100 nM | S. purpuratus | |

| Intracellular Ca2+ Increase (this compound-induced) | ~5-fold | S. purpuratus | |

| Ca2+ Elevation t1/2 (rise) | ~0.4 s | S. purpuratus | |

| Ca2+ Elevation t1/2 (decay) | ~25 s | S. purpuratus | |

| Basal Intracellular cGMP | ~0.1 µM | Human (for comparison) | |

| Basal Intracellular cAMP | ~10 µM | Human (for comparison) |

Table 2: Ion Channel Properties and Membrane Potential Changes

| Parameter | Value | Species | Reference |

| Resting Membrane Potential | -30 to -60 mV | S. purpuratus | |

| cAMP-regulated K+ Channel Conductance | 103 pS (in 100 mM KCl) | Sea Urchin | |

| Apparent Kd for cAMP (K+ Channel) | 200 µM | Sea Urchin | |

| K+ Channel Ionic Selectivity (this compound-activated) | K+ > Rb+ > Cs+ | S. purpuratus |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

4.1. Sperm Chemotaxis Assay using Microfluidics

This protocol allows for the quantitative analysis of sperm chemotaxis in a controlled chemoattractant gradient.

Materials:

-

Microfluidic device with a channel for generating a chemical gradient.

-

Syringe pumps for precise fluid control.

-

This compound solution (e.g., 1 µM stock in artificial seawater - ASW).

-

Artificial Seawater (ASW).

-

S. purpuratus sperm, collected "dry" and kept on ice.

-

Inverted microscope with a high-speed camera.

-

Image analysis software.

Procedure:

-

Sperm Preparation: Dilute dry sperm in ASW to the desired concentration just before the experiment.

-

Device Setup: Prime the microfluidic device with ASW.

-

Gradient Formation: Introduce the this compound solution and ASW into the device using separate syringe pumps to establish a stable concentration gradient.

-

Sperm Introduction: Introduce the sperm suspension into the device.

-

Data Acquisition: Record videos of sperm swimming behavior within the gradient using a high-speed camera.

-

Data Analysis: Analyze the recorded videos to quantify sperm trajectories, swimming speed, and turning frequency in response to the this compound gradient.

4.2. Measurement of Intracellular cGMP

This protocol describes the measurement of cGMP levels in sperm using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

S. purpuratus sperm suspension.

-

This compound solution.

-

Ice-cold ethanol.

-

Centrifuge.

-

Vacuum evaporator.

-

HEPES buffer (50 mM, pH 7.5).

-

Commercial cGMP ELISA kit.

Procedure:

-

Sperm Stimulation: Incubate sperm with or without this compound for the desired time.

-

Lysis and Extraction: Stop the reaction by adding 2 volumes of ice-cold ethanol.

-

Centrifugation: Centrifuge the samples to pellet the cellular debris.

-

Supernatant Collection: Collect the supernatant containing the extracted cyclic nucleotides.

-

Evaporation: Dry the supernatant using a vacuum evaporator.

-

Reconstitution: Resuspend the dried extract in HEPES buffer.

-

ELISA: Perform the cGMP measurement according to the manufacturer's instructions for the ELISA kit.

4.3. Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol details the use of the fluorescent dye BCECF-AM to measure changes in intracellular pH.

Materials:

-

S. purpuratus sperm suspension.

-

BCECF-AM stock solution (e.g., 1 mM in DMSO).

-

Artificial Seawater (ASW).

-

Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission detection at ~535 nm.

-

Nigericin and valinomycin for calibration.

-

High K+ calibration buffers with known pH values.

Procedure:

-

Dye Loading: Incubate sperm with BCECF-AM (e.g., 1-5 µM) in ASW for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the sperm twice with ASW to remove extracellular dye.

-

De-esterification: Allow an additional 15-30 minutes for complete de-esterification of the AM ester.

-

Fluorescence Measurement: Place the dye-loaded sperm in a chamber on the microscope or in a microplate. Record the fluorescence intensity at the two excitation wavelengths.

-

Stimulation: Add this compound and continue recording to monitor changes in the fluorescence ratio (F490/F440).

-

Calibration: At the end of the experiment, perfuse the cells with high K+ calibration buffers containing nigericin and valinomycin to generate a calibration curve of fluorescence ratio versus pH.

4.4. Measurement of Membrane Potential using DiSC3(5)

This protocol describes the use of the potentiometric dye DiSC3(5) to measure changes in sperm membrane potential.

Materials:

-

S. purpuratus sperm suspension.

-

DiSC3(5) stock solution (e.g., 1 mM in DMSO).

-

Artificial Seawater (ASW).

-

Flow cytometer or fluorescence spectrophotometer.

-

Valinomycin.

-

ASW with varying K+ concentrations for calibration.

Procedure:

-

Dye Loading: Add DiSC3(5) (e.g., 1-5 nM) to the sperm suspension and incubate for a few minutes to allow the dye to equilibrate across the plasma membrane.

-

Fluorescence Measurement: Monitor the fluorescence of the dye. An increase in fluorescence indicates hyperpolarization, while a decrease indicates depolarization.

-

Stimulation: Add this compound and record the change in fluorescence.

-

Calibration: At the end of the experiment, add valinomycin, a K+ ionophore, followed by sequential additions of KCl to clamp the membrane potential at known values (calculated using the Nernst equation), thereby generating a calibration curve of fluorescence versus membrane potential.

Visualizations

5.1. Signaling Pathway Diagrams

Caption: Overview of the this compound signaling pathway in S. purpuratus sperm.

5.2. Experimental Workflow Diagrams

Caption: Workflow for a sperm chemotaxis assay using microfluidics.

Caption: Workflow for measuring intracellular cGMP levels in sperm.

Conclusion

The is a well-characterized and elegant example of chemosensation leading to a defined physiological response. This pathway highlights the intricate interplay of receptor activation, second messenger production, ion channel modulation, and changes in membrane potential and intracellular pH. The detailed understanding of this cascade provides a valuable model system for studying fundamental aspects of cell signaling. For researchers in drug development, the components of this pathway, particularly the ion channels and enzymes involved in cyclic nucleotide metabolism, represent potential targets for therapeutic intervention in various physiological and pathological contexts. The methodologies and data presented in this guide offer a solid foundation for further research into this fascinating area of reproductive biology and cell signaling.

References

- 1. Alteration of intracellular [Ca2+] in sea urchin sperm by the egg peptide this compound. Evidence that increased intracellular Ca2+ is coupled to Na+ entry and increased intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces calcium oscillations in the sperm tail - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Isolation, and Characterization of Speract

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Speract, a low molecular weight peptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal molecule in the study of fertilization. It acts as a sperm-activating peptide (SAP), initiating a cascade of physiological responses in spermatozoa that are essential for successful fertilization. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Isolation of this compound

The initial discovery of this compound stemmed from the observation that substances in the egg jelly layer could stimulate sperm motility and respiration. The purification of this peptide to homogeneity was a critical step in understanding its structure and function.

Experimental Protocol: Isolation of this compound from Sea Urchin Egg-Conditioned Seawater

The following protocol is based on the methodology described by Hansbrough and Garbers (1981).[1][2] The process begins with the collection of gametes from a large number of female sea urchins to obtain a sufficient quantity of the peptide.[1][2]

Step 1: Collection of Egg-Conditioned Seawater

-

Induce spawning in female Strongylocentrotus purpuratus by injecting 0.5 M KCl into the body cavity.[3]

-

Collect the eggs in seawater.

-

Allow the eggs to settle, and collect the supernatant, which is the egg-conditioned seawater containing this compound.

Step 2: Charcoal Adsorption

-

Add activated charcoal to the egg-conditioned seawater.

-

Stir the mixture to allow for the adsorption of this compound onto the charcoal.

-

Collect the charcoal by filtration.

-

Elute this compound from the charcoal using a suitable organic solvent mixture (e.g., ethanol/pyridine/water).

Step 3: DEAE-Sephacel Chromatography

-

The eluate from the charcoal adsorption step is applied to a DEAE-Sephacel column.

-

The column is washed, and this compound is eluted with a salt gradient.

Step 4: Bio-Gel P-2 Filtration

-

The active fractions from the DEAE-Sephacel chromatography are pooled and concentrated.

-

The concentrated sample is applied to a Bio-Gel P-2 column for size-exclusion chromatography to separate molecules based on their size.

Step 5: Dowex AG 50W-X4 Chromatography

-

The final purification step involves chromatography on a Dowex AG 50W-X4 strong cation exchange resin.

-

This step yields apparently homogeneous this compound.

Isolation Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data Summary

The biological activity of this compound was quantified through various assays. The following tables summarize the key quantitative findings from the initial isolation and characterization studies.

Table 1: Purification Yield of this compound

| Starting Material | Final Yield of this compound | Reference |

| Gametes from 5000 female S. purpuratus sea urchins | ~9 mg |

Table 2: Biological Activity of this compound

| Assay | Effective Concentration | Maximum Effect | Reference |

| Sperm Oxygen Consumption Stimulation | Significant increases at concentrations as low as 10-12 M | 20-fold increase at 10-8 M | |

| Sperm Cyclic GMP (cGMP) Elevation | Half-maximal elevation at ~10-10 M | Not specified | |

| Sperm Cyclic AMP (cAMP) Elevation | Half-maximal elevation at ~10-9 M | Not specified |

This compound Signaling Pathway

Upon binding to its receptor on the sperm flagellum, this compound initiates a complex signaling cascade that ultimately modulates sperm motility.

-

Receptor Binding: this compound binds to a 77 kDa receptor located exclusively on the sperm flagellum.

-

Guanylyl Cyclase Activation: This binding activates a membrane-bound guanylyl cyclase (GC).

-

cGMP Production: Activated GC catalyzes the conversion of GTP to cyclic GMP (cGMP), leading to an increase in intracellular cGMP concentration.

-

K+ Channel Opening: The rise in cGMP opens a cGMP-dependent K+ channel.

-

Membrane Hyperpolarization: The efflux of K+ ions causes the sperm plasma membrane to hyperpolarize.

-

pH and Ca2+ Modulation: The hyperpolarization activates an Na+/H+ exchanger, leading to an increase in intracellular pH, and also influences Ca2+ channel activity, resulting in changes in intracellular Ca2+ concentration.

Signaling Pathway Diagram

Caption: this compound signaling pathway in sea urchin sperm.

Detailed Experimental Protocols

Sperm Respiration Assay

This assay is used to determine the biological activity of this compound by measuring its effect on sperm oxygen consumption.

Materials:

-

Sperm suspension from male sea urchins.

-

Seawater (control).

-

This compound solutions of varying concentrations.

-

A respiration chamber equipped with an oxygen electrode.

Procedure:

-

Collect "dry" sperm from male sea urchins and keep on ice.

-

Prepare a dilute sperm suspension in seawater.

-

Calibrate the oxygen electrode in the respiration chamber with air-saturated seawater.

-

Add a known volume of the sperm suspension to the chamber and record the basal rate of oxygen consumption.

-

Inject a small volume of the this compound solution into the chamber and continue to record the oxygen consumption rate.

-

The increase in the rate of oxygen consumption is a measure of this compound's activity.

-

Perform control experiments by injecting seawater without this compound.

Conclusion

The discovery and isolation of this compound have been instrumental in advancing our understanding of the molecular mechanisms governing fertilization. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in reproductive biology and drug development. The intricate signaling pathway initiated by this compound highlights the precise regulation required for successful sperm-egg interaction and offers potential targets for further investigation.

References

The Role of Speract in Sperm Chemoattraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speract, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal molecule in the study of sperm physiology.[1][2][3] It functions as a potent sperm-activating peptide (SAP), initiating a cascade of intracellular events that modulate sperm motility and metabolism.[2][4] At sub-nanomolar concentrations, this compound stimulates sperm respiration and motility by inducing changes in intracellular pH (pHi), transient elevations of cyclic GMP (cGMP) and cyclic AMP (cAMP), and fluctuations in calcium ion concentration ([Ca²⁺]i). While its role as a sperm activator is well-established, its function as a direct chemoattractant—guiding sperm along a concentration gradient—is more complex. This guide provides an in-depth analysis of the this compound signaling pathway, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

This compound-Receptor Interaction and Binding Kinetics

The signaling cascade is initiated by the binding of this compound to its specific receptor on the sperm flagellar membrane. In S. purpuratus, this receptor is a 77 kDa protein that is closely associated with a membrane-bound guanylate cyclase (GC). This interaction is characterized by rapid association and slow dissociation, allowing a single sperm to detect minute changes in the peptide's concentration.

Table 1: this compound-Receptor Binding Kinetics

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Association Rate Constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | S. purpuratus | |

| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | |

| Receptor Density | ~2 x 10⁴ receptors/sperm | S. purpuratus |

| Half-maximal Respiration Stimulation | ~22 pM | S. purpuratus | |

The this compound Signaling Cascade

The binding of this compound to its receptor triggers a well-defined signaling pathway, leading to the precise modulation of ion channels and ultimately, the sperm's swimming behavior. The cascade can be broadly divided into upstream cGMP generation and downstream ion fluxes.

Upstream Signaling: cGMP Synthesis

Upon this compound binding, the associated guanylate cyclase is activated, leading to a rapid and transient increase in intracellular cGMP. This elevation of cGMP is the primary intracellular message that initiates the subsequent events in the signaling cascade. The signal is terminated by the hydrolysis of cGMP via phosphodiesterases (PDEs) and the inactivation of the guanylate cyclase, which is sensitive to intracellular pH.

Downstream Signaling: Ion Fluxes and Membrane Potential Changes

The transient rise in cGMP directly gates the opening of cGMP-dependent potassium (K⁺) channels.

-

Hyperpolarization: The opening of K⁺ channels leads to a significant efflux of K⁺ ions, causing the sperm membrane to hyperpolarize (become more negative).

-

pHi Increase: This hyperpolarization activates Na⁺/H⁺ exchangers (NHE), which pump H⁺ out of the cell, leading to intracellular alkalinization (an increase in pHi).

-

Depolarization and Ca²⁺ Entry: The hyperpolarization also activates hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels, allowing Na⁺ to flow into the cell and causing depolarization. This depolarization, coupled with the increase in pHi, activates voltage-gated Ca²⁺ channels (Ca_v) and potentially CatSper channels, resulting in a rapid influx of extracellular Ca²⁺.

-

Calcium Oscillations: The influx of Ca²⁺ is not a sustained event but occurs as periodic oscillations, primarily in the sperm tail. The frequency of these Ca²⁺ oscillations is dependent on the this compound concentration. These oscillations are the ultimate trigger that modifies the flagellar waveform, causing the sperm to turn and reorient its swimming path.

Caption: The this compound signaling pathway in sea urchin sperm.

Quantitative Data on this compound-Induced Physiological Changes

The cellular responses to this compound are quantifiable, providing key parameters for understanding the sensitivity and dynamics of the system.

Table 2: Summary of Quantitative Effects of this compound

| Parameter | Change/Value | Conditions | Species | Reference |

|---|---|---|---|---|

| Membrane Potential (Em) | Hyperpolarization from ~-40 mV to ~-60 mV | Mouse sperm during capacitation (analogous process) | Mouse | |

| Intracellular Ca²⁺ ([Ca²⁺]i) | Transient, periodic oscillations in the tail | This compound stimulation | S. purpuratus | |

| Guanylate Cyclase Activity | Up to 25-fold activation | Addition of this compound to sperm membrane preparations | L. pictus |

| Chemotactic Index (CI) | Significantly positive CI values | Steep this compound concentration gradients | S. purpuratus | |

Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. Below are protocols for key experiments in the study of this compound-mediated chemoattraction.

Protocol: Sperm Chemotaxis Assay using a Microfluidic Device

This method allows for the creation of a stable chemical gradient to observe sperm swimming behavior directly.

-

Principle: A microfluidic device generates a stable and predictable concentration gradient of a chemoattractant. Sperm are introduced into a central channel, and their movement towards the chemoattractant (test) or a buffer (control) is recorded and analyzed.

-

Materials:

-

Microfluidic chemotaxis chamber

-

Syringe pumps

-

Inverted microscope with phase-contrast optics and a camera

-

Sperm suspension (e.g., 2 x 10⁷ sperm/ml)

-

Test solution: this compound diluted in artificial seawater (ASW)

-

Control solution: ASW buffer

-

Image analysis software

-

-

Procedure:

-

Prime the microfluidic device with ASW to remove air bubbles.

-

Set up two syringe pumps, one with the control solution and one with the test solution containing this compound.

-

Connect the syringes to the respective inlets of the device and establish a stable, laminar flow to generate the gradient.

-

Introduce the sperm suspension into the central inlet of the device.

-

Allow the system to equilibrate for 5-10 minutes.

-

Record videos of sperm swimming behavior within the gradient at multiple locations.

-

Analyze the videos using tracking software to determine sperm trajectories, velocity, and directionality.

-

Calculate a Chemotactic Index (CI) or an odds ratio to quantify the directional bias of the sperm population.

-

Caption: Workflow for a microfluidic sperm chemotaxis assay.

Protocol: Measurement of Sperm Membrane Potential (Em)

This protocol uses a voltage-sensitive fluorescent dye to measure population-level changes in sperm membrane potential.

-

Principle: The cationic dye DiSC₃(5) accumulates in cells with a more negative internal charge (hyperpolarized). Its fluorescence is quenched upon accumulation. Depolarization causes dye release and an increase in fluorescence, while hyperpolarization leads to further dye uptake and a decrease in fluorescence.

-

Materials:

-

Fluorescence spectrophotometer or flow cytometer

-

Stirred cuvette holder maintained at 37°C

-

Sperm suspension (e.g., 3 x 10⁶ sperm in 1.7 ml)

-

DiSC₃(5) voltage-sensitive dye (e.g., 1 µM)

-

This compound solution

-

Valinomycin (a K⁺ ionophore for inducing hyperpolarization)

-

Potassium chloride (KCl) solutions for calibration

-

-

Procedure:

-

Place the sperm suspension in the temperature-controlled cuvette.

-

Add DiSC₃(5) dye and allow the signal to stabilize as the dye equilibrates across the membrane.

-

Monitor fluorescence at excitation/emission wavelengths of ~620/670 nm.

-

Add this compound to the cuvette and record the change in fluorescence, which indicates a change in membrane potential.

-

Calibration: To determine absolute Em values, create a calibration curve. After a baseline reading, add 1 µM valinomycin to achieve maximum hyperpolarization (close to the K⁺ equilibrium potential).

-

Perform sequential additions of KCl to the cuvette (e.g., to final concentrations of 5, 10, 25, 40 mM). Each addition will depolarize the membrane to a new, calculable potential based on the Nernst equation, allowing the fluorescence signal to be correlated with millivolt values.

-

Caption: Workflow for measuring sperm membrane potential.

Concluding Remarks: Chemoattraction vs. Chemoactivation

The signaling cascade initiated by this compound unequivocally leads to transient increases in intracellular Ca²⁺ that are known to cause the changes in flagellar beating required for sperm to turn. This is the fundamental cellular mechanism underlying chemotaxis. However, whether this compound itself forms a stable, long-range gradient that guides sperm towards the egg in vivo is a subject of ongoing research. Some studies have failed to demonstrate chemotaxis in certain assays, while more recent work using precisely controlled microfluidic gradients has shown positive chemotactic behavior.

Therefore, it is most accurate to describe this compound as a potent sperm-activating peptide that induces the essential chemoattractive response (turning behavior) via a cGMP-mediated Ca²⁺ signaling pathway. Its role as a classical, long-range chemoattractant may depend on the specific environmental context and the steepness of the concentration gradient.

For drug development, this pathway offers multiple targets. Inhibitors of the this compound receptor, guanylate cyclase, or key ion channels could potentially form the basis of novel non-hormonal contraceptives. Conversely, agonists could be explored to enhance sperm motility in assisted reproductive technologies. A thorough understanding of the quantitative and mechanistic details of this pathway is therefore critical for future advancements in reproductive science.

References

- 1. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.abbiotec.com [m.abbiotec.com]

- 3. The amino acid sequence and chemical synthesis of this compound and of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification and Localization of the Speract Receptor on Spermatozoa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speract, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) derived from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal signaling molecule in the process of fertilization. It acts as a chemoattractant, stimulating sperm motility and respiration, thereby guiding the sperm towards the egg.[1][2] The biological effects of this compound are mediated through its specific interaction with a receptor on the sperm cell surface. This technical guide provides a comprehensive overview of the identification, localization, and signaling pathway of the this compound receptor, presenting key quantitative data and detailed experimental methodologies for the scientific and drug development community.

Identification of the this compound Receptor

The this compound receptor was first identified as a 77-kDa protein on the surface of sea urchin sperm.[3][4] This identification was a crucial step in understanding the molecular mechanisms governing sperm-egg communication. Subsequent research revealed that this 77-kDa protein is a guanylate cyclase, indicating its dual function as both a receptor and an enzyme. This protein is cataloged in the UniProt database as GCY_STRPU for Strongylocentrotus purpuratus.

Experimental Approach: Chemical Cross-Linking

A key technique used to identify the this compound receptor was chemical cross-linking with a radiolabeled analog of this compound.

Experimental Workflow for Chemical Cross-Linking

Caption: Workflow for identifying the this compound receptor via chemical cross-linking.

Localization of the this compound Receptor

The this compound receptor is exclusively localized to the flagella of sea urchin sperm.[5] This specific localization is critical for its role in regulating flagellar motility in response to chemoattractants.

Experimental Approach: Fluorescence Microscopy

The localization of the this compound receptor was determined using fluorescence microscopy with a fluorescently labeled this compound analog.

Experimental Workflow for Fluorescence Microscopy

Caption: Workflow for localizing the this compound receptor using fluorescence microscopy.

Quantitative Data on this compound Receptor Binding

The interaction between this compound and its receptor has been quantified through various binding and activity assays.

| Parameter | Value | Species | Method | Reference |

| Molecular Weight | 77 kDa | S. purpuratus, L. pictus | SDS-PAGE after chemical cross-linking | |

| IC50 (Competition Binding) | ~20 nM | S. purpuratus, L. pictus | Competition with FITC-GGG[Y2]-Speract | |

| EC50 (Respiration Stimulation) | ~50 pM | S. purpuratus, L. pictus | Measurement of sperm respiration rate | |

| Dissociation Constant (Kd) - High Affinity | 3.4 nM | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog | |

| Dissociation Constant (Kd) - Low Affinity | 48 nM | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog | |

| Binding Sites per Sperm - High Affinity | 3.4 x 10^4 | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog | |

| Binding Sites per Sperm - Low Affinity | 6.1 x 10^4 | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog |

This compound Signaling Pathway

The binding of this compound to its receptor initiates a complex signaling cascade that ultimately modulates sperm motility. The receptor itself is a guanylate cyclase, which, upon activation, catalyzes the conversion of GTP to cyclic GMP (cGMP). This increase in intracellular cGMP is a key second messenger in the pathway.

The elevated cGMP levels lead to the opening of cGMP-gated potassium (K+) channels, causing a hyperpolarization of the sperm membrane. This change in membrane potential activates a Na+/H+ exchanger, resulting in an increase in intracellular pH. The hyperpolarization also removes the inactivation of voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+ into the flagellum. The resulting oscillations in intracellular Ca2+ concentration are thought to regulate the flagellar beat pattern, causing the sperm to swim towards the higher concentration of the chemoattractant.

Caption: The this compound signaling pathway in sea urchin sperm.

Experimental Protocols

Chemical Cross-Linking for Receptor Identification

This protocol is a generalized procedure based on the methodologies described in the cited literature.

Materials:

-

Intact sea urchin sperm

-

GGG[Y2]-Speract (or other suitable analog)

-

Na125I

-

Chloramine-T

-

Sodium metabisulfite

-

Disuccinimidyl suberate (DSS)

-

SDS-PAGE reagents and equipment

-

Autoradiography film and cassettes

Procedure:

-

Radioiodination of this compound Analog: a. Synthesize GGG[Y2]-Speract using standard solid-phase peptide synthesis. b. Radioiodinate the tyrosine residue of GGG[Y2]-Speract with Na125I using the Chloramine-T method. c. Quench the reaction with sodium metabisulfite. d. Purify the 125I-GGG[Y2]-Speract using reverse-phase HPLC.

-

Binding and Cross-Linking: a. Collect and wash intact sea urchin sperm in filtered seawater. b. Incubate the sperm (e.g., 10^8 cells/ml) with 125I-GGG[Y2]-Speract (e.g., 1-10 nM) for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 15°C). c. Add the chemical cross-linking agent, disuccinimidyl suberate (DSS), to a final concentration of (e.g., 0.1-1 mM). d. Incubate for a further period (e.g., 15-30 minutes) to allow cross-linking to occur. e. Quench the cross-linking reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl).

-

Analysis: a. Solubilize the sperm membranes using a suitable detergent (e.g., 0.5% Lubrol PX). b. Separate the proteins by SDS-PAGE under reducing conditions. c. Dry the gel and expose it to autoradiography film to visualize the radiolabeled protein bands. d. The appearance of a single radiolabeled band at approximately 77 kDa indicates the successful cross-linking of the this compound analog to its receptor.

Immunofluorescence for Receptor Localization

This is a general protocol for immunofluorescence staining of sperm flagella, which can be adapted for the this compound receptor with a specific antibody.

Materials:

-

Sea urchin sperm

-

Poly-L-lysine coated slides

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against the this compound receptor

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Sperm Preparation and Fixation: a. Allow sea urchin sperm to adhere to poly-L-lysine coated slides. b. Fix the sperm with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c. Wash the slides three times with PBS.

-

Permeabilization and Blocking: a. Permeabilize the sperm with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash the slides three times with PBS. c. Block non-specific binding by incubating the slides in 5% BSA in PBS for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the slides with the primary antibody diluted in the blocking solution overnight at 4°C in a humidified chamber. b. Wash the slides three times with PBS. c. Incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature in the dark. d. Wash the slides three times with PBS in the dark.

-

Mounting and Imaging: a. Mount the slides with a mounting medium containing DAPI to counterstain the nuclei. b. Visualize the localization of the fluorescent signal using a fluorescence microscope. A signal localized to the sperm tail would confirm the flagellar localization of the this compound receptor.

Conclusion

The identification and localization of the 77-kDa guanylate cyclase as the this compound receptor on the sperm flagellum have been instrumental in elucidating the molecular mechanisms of sperm chemotaxis. The signaling pathway initiated by this compound binding, involving cGMP and subsequent ion channel modulation, provides a clear framework for understanding how sperm respond to egg-derived chemical cues. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working in the fields of reproductive biology and cell signaling. Further research into the specific protein-protein interactions and the downstream targets of the Ca2+ signaling will undoubtedly provide deeper insights into the intricate process of fertilization.

References

- 1. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomol.com [biomol.com]

- 3. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and partial characterization of the receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Influence of Speract on Sperm Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speract, a chemoattractant peptide released from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal molecule in sperm physiology. Beyond its role in guiding sperm towards the egg, this compound significantly modulates sperm mitochondrial metabolism, a critical factor for sperm motility and successful fertilization. This technical guide provides an in-depth analysis of the signaling pathways, metabolic consequences, and experimental methodologies associated with this compound's effects on sperm mitochondria. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

The solitary mitochondrion in sea urchin sperm is the primary powerhouse, generating the ATP necessary for flagellar movement. Its function is intricately linked to the ionic and signaling events that govern sperm behavior. This compound initiates a well-defined signaling cascade that culminates in the modulation of this vital organelle's metabolic state. Understanding this interaction is crucial for fields ranging from reproductive biology to the development of novel contraceptives or fertility-enhancing agents. This document serves as a comprehensive resource for professionals seeking to investigate the intricate relationship between this compound and sperm mitochondrial function.

The this compound Signaling Pathway and its Impact on Mitochondrial Metabolism

The interaction of this compound with its receptor on the sperm flagellum triggers a cascade of intracellular events that directly influence mitochondrial activity. The key steps are outlined below.

Signaling Cascade

The binding of this compound to its receptor, a membrane-bound guanylyl cyclase, initiates a rapid increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cGMP directly activates cGMP-dependent potassium (K+) channels, leading to an efflux of K+ ions and a transient hyperpolarization of the sperm plasma membrane.[1]

This hyperpolarization, in turn, activates a Na+/H+ exchanger, resulting in an influx of sodium ions and an efflux of protons. This process leads to an increase in intracellular pH (pHi).[3][4] It is this rise in pHi that is the critical link to the observed changes in mitochondrial metabolism. Concurrently, the initial hyperpolarization and subsequent depolarization events trigger Ca2+ influx, which is primarily associated with changes in flagellar movement and chemotaxis. However, the direct effects on the mitochondrion appear to be independent of this external Ca2+ influx.

Mitochondrial Metabolic Response

The increase in intracellular pH has a direct stimulatory effect on the sperm's single mitochondrion. This leads to two primary and measurable consequences:

-

Mitochondrial Depolarization: The rise in pHi leads to a depolarization of the mitochondrial membrane.

-

Increased NADH Levels: The stimulation of mitochondrial metabolism results in an increase in the levels of reduced nicotinamide adenine dinucleotide (NADH).

These events are indicative of an overall increase in mitochondrial respiratory activity, which is essential for ATP production to fuel heightened sperm motility.

Quantitative Data on this compound's Effects

While much of the literature describes the qualitative effects of this compound, precise quantitative data is often limited. The following tables summarize the available quantitative information and provide illustrative values based on qualitative descriptions where specific numbers are not available.

| Parameter | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Membrane Potential | 100 nM | Depolarization (qualitative) | |

| NADH Levels | 100 nM | Increase (qualitative) | |

| Sperm Respiration | ~1 nM | Half-maximal stimulation | |

| Intracellular pH (pHi) | 100 nM | Increase (qualitative) | |

| Intracellular cGMP | 100 nM | Transient Increase |

Note: Further research is required to quantify the precise changes in mitochondrial membrane potential, NADH levels, and the maximal stimulation of respiration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the impact of this compound on sperm mitochondrial metabolism.

Preparation of Sea Urchin Sperm

-

Gamete Collection: Sea urchins (Strongylocentrotus purpuratus) are induced to spawn by intracoelomic injection of 0.5 M KCl.

-

Sperm Collection: "Dry" sperm is collected from the male gonopores using a Pasteur pipette and stored on ice.

-

Sperm Suspension: A stock suspension of sperm is prepared in artificial seawater (ASW) at a concentration of approximately 10^9 sperm/mL. The exact composition of ASW can be found in numerous publications.

-

Sperm Dilution: For experiments, the stock suspension is diluted to the desired concentration (e.g., 10^7 sperm/mL) in ASW.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is adapted for the use of the fluorescent dye JC-1, which differentially stains mitochondria based on their membrane potential.

-

Sperm Preparation: Dilute sea urchin sperm to a final concentration of 1 x 10^7 cells/mL in ASW.

-

JC-1 Staining: Add JC-1 to the sperm suspension to a final concentration of 2 µM.

-

Incubation: Incubate the sperm suspension in the dark at 15-18°C for 15-30 minutes.

-

This compound Stimulation: Add this compound to the desired final concentration (e.g., 100 nM).

-

Flow Cytometry Analysis: Immediately analyze the samples using a flow cytometer.

-

Excite at 488 nm.

-

Detect green fluorescence (JC-1 monomers, indicating low ΔΨm) at ~525 nm.

-

Detect red fluorescence (JC-1 aggregates, indicating high ΔΨm) at ~590 nm.

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio following this compound treatment indicates depolarization.

Measurement of Intracellular NADH Levels

NADH is autofluorescent, allowing for its measurement without the need for an external dye.

-

Sperm Preparation: Prepare a sperm suspension at a concentration of 1 x 10^8 cells/mL in ASW in a fluorometer cuvette with constant stirring.

-

Baseline Measurement: Record the baseline NADH autofluorescence using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

This compound Stimulation: Add this compound to the desired final concentration (e.g., 100 nM) to the cuvette.

-

Continuous Measurement: Continuously record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular NADH levels. The data can be expressed as a percentage change from the baseline.

Measurement of Sperm Respiration Rate

Oxygen consumption can be measured using a Clark-type oxygen electrode.

-

Electrode Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

-

Sperm Suspension: Add a known volume and concentration of sperm (e.g., 1-5 x 10^8 cells/mL) to the respiration chamber containing ASW at a constant temperature (e.g., 18°C).

-

Baseline Respiration: Record the basal rate of oxygen consumption for several minutes.

-

This compound Stimulation: Inject this compound into the chamber to the desired final concentration.

-

Stimulated Respiration: Record the new, stimulated rate of oxygen consumption.

-

Data Analysis: The respiration rate is calculated as the rate of decrease in oxygen concentration over time and is typically expressed as nmol O2/min/10^8 sperm. The effect of this compound is reported as the fold-increase over the basal rate.

Conclusion

This compound's influence on sperm mitochondrial metabolism is a critical aspect of its function in sea urchin fertilization. The signaling pathway, initiated by cGMP and mediated by an increase in intracellular pH, provides a clear mechanism for the observed mitochondrial depolarization and enhanced NADH production. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the quantitative aspects of these metabolic changes. A deeper understanding of this intricate interplay holds significant promise for advancements in reproductive science and the development of novel therapeutic and contraceptive strategies. Further research should focus on obtaining precise quantitative data to build more comprehensive models of sperm metabolic regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-time measurements of the interactions between fluorescent this compound and its sperm receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Fertilization: A Technical Guide to Speract-Mediated Cyclic Nucleotide Production in Sea Urchin Sperm

For Researchers, Scientists, and Drug Development Professionals

Introduction